7-Methyl-1-benzothiophene-3-sulfonyl chloride 7-Methyl-1-benzothiophene-3-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC16689582
InChI: InChI=1S/C9H7ClO2S2/c1-6-3-2-4-7-8(14(10,11)12)5-13-9(6)7/h2-5H,1H3
SMILES:
Molecular Formula: C9H7ClO2S2
Molecular Weight: 246.7 g/mol

7-Methyl-1-benzothiophene-3-sulfonyl chloride

CAS No.:

Cat. No.: VC16689582

Molecular Formula: C9H7ClO2S2

Molecular Weight: 246.7 g/mol

* For research use only. Not for human or veterinary use.

7-Methyl-1-benzothiophene-3-sulfonyl chloride -

Specification

Molecular Formula C9H7ClO2S2
Molecular Weight 246.7 g/mol
IUPAC Name 7-methyl-1-benzothiophene-3-sulfonyl chloride
Standard InChI InChI=1S/C9H7ClO2S2/c1-6-3-2-4-7-8(14(10,11)12)5-13-9(6)7/h2-5H,1H3
Standard InChI Key QAISVXJHXQCRQL-UHFFFAOYSA-N
Canonical SMILES CC1=C2C(=CC=C1)C(=CS2)S(=O)(=O)Cl

Introduction

Overview of 7-Methyl-1-benzothiophene-3-sulfonyl chloride

"7-Methyl-1-benzothiophene-3-sulfonyl chloride" is a sulfonyl chloride derivative of benzothiophene. Benzothiophenes are heterocyclic aromatic compounds consisting of a benzene ring fused with a thiophene ring. The addition of a sulfonyl chloride group at the 3-position and a methyl group at the 7-position suggests that this compound could serve as an intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, or materials science.

Potential Applications

Based on its structure, "7-Methyl-1-benzothiophene-3-sulfonyl chloride" may have applications in:

  • Pharmaceutical Synthesis:

    • Sulfonyl chlorides are commonly used to synthesize sulfonamides, which are key functional groups in many drugs with antibacterial, antifungal, and anticancer properties.

    • Benzothiophene derivatives are known for their bioactivity and are found in drugs like raloxifene (used for osteoporosis).

  • Agrochemicals:

    • Sulfonyl chlorides can be used to create herbicides or pesticides by reacting with various nucleophiles.

  • Materials Science:

    • Benzothiophene derivatives are sometimes used in organic electronics due to their aromaticity and stability.

Synthesis Pathways

While specific synthesis methods for this compound are unavailable in the search results, general methods for synthesizing sulfonyl chlorides include:

  • Chlorosulfonation of benzothiophenes using reagents like chlorosulfonic acid (HSO3ClHSO_3Cl).

  • Functionalization at specific positions using directed ortho-lithiation or Friedel-Crafts reactions.

Safety and Handling

Sulfonyl chlorides are typically corrosive and can release hydrogen chloride gas upon hydrolysis. Proper safety measures, such as working in a fume hood and wearing protective equipment, are essential when handling these compounds.

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